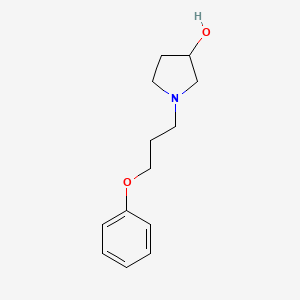

1-(3-Phenoxypropyl)pyrrolidin-3-ol

カタログ番号:

B1369894

分子量:

221.29 g/mol

InChIキー:

KIUASISHLQHVBW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(3-Phenoxypropyl)pyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 3-phenoxypropyl side chain. Its molecular formula is C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol).

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC名 |

1-(3-phenoxypropyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C13H19NO2/c15-12-7-9-14(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2 |

InChIキー |

KIUASISHLQHVBW-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC1O)CCCOC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

1-(3-Phenoxypropyl)piperidin-3-amine

- Structure : Replaces pyrrolidine with a six-membered piperidine ring and substitutes the hydroxyl group with an amine.

- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) .

- Functional Group: The amine group increases basicity and hydrogen-bonding capacity compared to the hydroxyl group, which may enhance solubility in acidic environments.

- Status : Discontinued commercially, suggesting challenges in synthesis, stability, or efficacy compared to pyrrolidine-based analogs .

3-(3-Hydroxypropyl)pyridin-4-ol

- Structure : Features a pyridine ring (aromatic, nitrogen-containing) instead of pyrrolidine, with a hydroxypropyl substituent.

- Molecular Formula: C₈H₁₁NO₂ (MW: 153.18 g/mol) .

- Key Differences :

- Aromaticity : Pyridine’s aromatic system confers distinct electronic properties, enhancing resonance stability and altering binding interactions.

- Polarity : The hydroxyl group’s position on the pyridine ring may reduce steric hindrance compared to the pyrrolidine analog.

1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one

- Structure: Includes a chlorophenyl-substituted amine and a ketone (pyrrolidinone) instead of a hydroxyl group.

- Molecular Formula : C₁₅H₂₀ClN₂O₂ (MW: 299.79 g/mol) .

- Key Differences: Substituent Effects: The chlorophenyl group increases lipophilicity and may enhance membrane permeability.

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Aromaticity | LogP (Predicted) |

|---|---|---|---|---|

| 1-(3-Phenoxypropyl)pyrrolidin-3-ol | 221.30 | Hydroxyl, Phenoxypropyl | No | ~2.1 |

| 1-(3-Phenoxypropyl)piperidin-3-amine | 234.34 | Amine, Phenoxypropyl | No | ~2.5 |

| 3-(3-Hydroxypropyl)pyridin-4-ol | 153.18 | Hydroxyl, Pyridine | Yes | ~0.8 |

| 1-(3-{[(2-Chlorophenyl)methyl]amino}-propyl)pyrrolidin-2-one | 299.79 | Ketone, Chlorophenyl | No | ~3.2 |

Notes:

- LogP: The phenoxypropyl group in the target compound contributes to moderate lipophilicity (LogP ~2.1), whereas chlorophenyl substitution increases LogP significantly (~3.2) .

- Aromaticity : Pyridine derivatives (e.g., 3-(3-hydroxypropyl)pyridin-4-ol) exhibit higher polarity and lower LogP due to aromatic nitrogen .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。